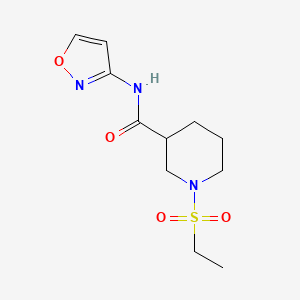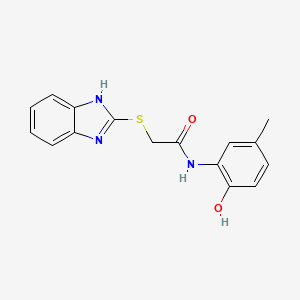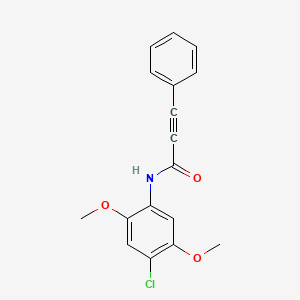![molecular formula C19H18ClN3O2 B5406358 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5406358.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CPOB and is primarily used as a research tool to investigate the mechanisms of action and physiological effects of certain biological processes.
作用機序
CPOB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a receptor that is involved in many physiological processes, including learning and memory, pain perception, and addiction. CPOB enhances the activity of mGluR5 by binding to a specific site on the receptor, resulting in increased signaling and downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPOB are primarily mediated through its interaction with mGluR5. CPOB has been shown to enhance long-term potentiation, increase synaptic plasticity, and improve cognitive function in animal models. In cancer cells, CPOB induces apoptosis by activating caspase-3, a protein that is involved in programmed cell death. In immune cells, CPOB modulates the activity of cytokines and chemokines, suggesting potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of using CPOB in lab experiments is its specificity for mGluR5, which allows for targeted investigation of the effects of mGluR5 activation. Additionally, CPOB has been shown to have low toxicity and can be administered orally, making it a convenient research tool. However, one limitation of CPOB is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.
将来の方向性
There are several potential future directions for research on CPOB. One area of interest is investigating the potential therapeutic applications of CPOB in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action and physiological effects of CPOB in cancer cells and immune cells, which could lead to the development of novel treatments for cancer and autoimmune diseases. Finally, there is potential for the development of new analogs of CPOB with improved solubility and potency, which could further enhance its utility as a research tool.
合成法
CPOB is synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-chlorophenyl)-1,2,4-oxadiazole. Finally, the oxadiazole is reacted with N-(2-phenylbutan-2-yl)formamide to form CPOB.
科学的研究の応用
CPOB has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and immunology. In neuroscience, CPOB has been shown to enhance long-term potentiation, a process that is critical for learning and memory. In cancer research, CPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In immunology, CPOB has been shown to modulate the activity of immune cells, suggesting potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-2-16(13-6-4-3-5-7-13)19(24)21-12-17-22-18(23-25-17)14-8-10-15(20)11-9-14/h3-11,16H,2,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDKOVCHYHKCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5406282.png)
![N~1~-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B5406301.png)
![5-{4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B5406309.png)

![1-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-3-(2-methylphenoxy)-1-oxopropan-2-ol](/img/structure/B5406313.png)


![2-(3,4-dichlorophenyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B5406323.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5406340.png)
![4-[6-(4-morpholinyl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5406353.png)

![N-[1-(4-methylbenzyl)cyclopropyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5406359.png)
![3-(2-ethoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5406365.png)
![2-(4-ethyl-1-piperazinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5406379.png)
